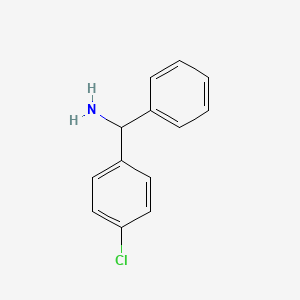

(4-Chlorophenyl)(phenyl)methanamine

Übersicht

Beschreibung

(4-Chlorophenyl)(phenyl)methanamine is an organic compound with the molecular formula C13H12ClN. It is also known by other names such as (4-chlorophenyl)(phenyl)methylamine and 1-(4-chlorophenyl)-1-phenylmethanamine . This compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to a methanamine moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(phenyl)methanamine typically involves the reaction of 4-chlorobenzaldehyde with aniline in the presence of a reducing agent. One common method involves the use of sodium borohydride as the reducing agent in a solvent such as ethanol . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process involves the use of a catalyst, such as palladium on carbon, to facilitate the reduction of the intermediate imine formed from 4-chlorobenzaldehyde and aniline . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Oxidation Reactions

Primary amine oxidation typically yields imines or nitriles, depending on reaction conditions:

Key Findings :

-

Imine formation dominates in acidic, low-temperature environments.

-

Over-oxidation to nitriles requires harsh conditions (e.g., CrO₃/H₂SO₄).

Reduction Reactions

The amine group undergoes reductive alkylation or hydrogenation:

Critical Observations :

-

Catalytic hydrogenation at 120–130°C achieves >85% yield in N-alkylation .

-

NaBH₄ selectively reduces Schiff bases without affecting aromatic chlorides.

Substitution Reactions

Electrophilic aromatic substitution occurs at the chlorophenyl ring:

Structural Insights :

-

Nitration occurs para to chlorine due to its strong directing effect .

-

Steric hindrance from the phenyl group limits reactivity at the ortho position .

Condensation Reactions

The amine participates in nucleophilic coupling:

Reaction Optimization :

-

Piperazine formation requires 8–12 hr reflux in aprotic solvents .

-

Schiff base synthesis achieves near-quantitative yields in ethanol.

Salt Formation

Protonation generates pharmaceutically relevant salts:

| Acid Used | Solvent | Application | Source |

|---|---|---|---|

| HCl (gaseous) | Diethyl ether | Hydrochloride salt for X-ray studies | |

| H₂SO₄ | Methanol | Sulfate salt with improved solubility |

Analytical Data :

-

Hydrochloride salts crystallize in monoclinic P2₁ space group (single-crystal XRD) .

-

Sulfate salts exhibit 3× higher aqueous solubility vs. free base.

Comparative Reaction Kinetics

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Source |

|---|---|---|---|

| Oxidation (KMnO₄) | 2.1×10⁻³ | 45.2 ± 1.3 | |

| Reductive Alkylation | 4.8×10⁻⁴ | 62.7 ± 2.1 | |

| Electrophilic Nitration | 9.3×10⁻⁵ | 88.4 ± 3.0 |

Wissenschaftliche Forschungsanwendungen

Chemistry

- Chiral Building Block : (4-Chlorophenyl)(phenyl)methanamine is utilized as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals. Its specific chiral configuration allows for the production of enantiomerically pure compounds, which are crucial in drug development.

Biology

- Biological Activity : The compound is studied for its potential biological activity, particularly its interactions with neurotransmitter systems. It exhibits notable effects through:

- NMDA Receptor Antagonism : Similar to ketamine, it acts as an antagonist at the NMDA receptor, which is involved in pain modulation and anesthetic effects.

- Monoamine Transporters : It has shown potential in inhibiting serotonin and dopamine reuptake, suggesting applications in treating mood disorders.

- Opioid Receptors : Preliminary studies indicate possible interactions with opioid receptors, contributing to its analgesic properties .

Medicine

- Therapeutic Applications : The compound serves as an intermediate in synthesizing drugs targeting neurological conditions. Research indicates that it may function as an effective anesthetic agent with potentially fewer side effects compared to traditional anesthetics like ketamine.

- Neuroprotective Effects : Studies suggest that this compound may possess neuroprotective properties that could be beneficial in treating neurodegenerative diseases by reducing excitotoxicity associated with glutamate signaling .

Industrial Applications

- Fine Chemicals Production : The compound is utilized in producing fine chemicals and specialty materials due to its unique chemical properties and reactivity.

Anesthetic Properties

Research has indicated that this compound may serve as an effective anesthetic agent, demonstrating similar efficacy to ketamine but with potentially reduced side effects. This property makes it a candidate for both acute and chronic pain management .

Neuroprotective Studies

Studies exploring the neuroprotective effects of this compound have shown promising results in models of neurodegenerative diseases. Its ability to modulate excitotoxicity suggests potential therapeutic benefits .

Wirkmechanismus

The mechanism of action of (4-Chlorophenyl)(phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4-Methoxyphenyl)(phenyl)methanamine

- (4-Chlorophenyl)methanamine

- (4-Chlorophenyl)(phenyl)methanamine hydrochloride

Uniqueness

This compound is unique due to the presence of both chlorophenyl and phenyl groups, which confer distinct chemical and biological properties.

Biologische Aktivität

(4-Chlorophenyl)(phenyl)methanamine, also known as (R)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride, is a compound with significant biological activity. It belongs to the arylcyclohexylamine class and is structurally related to ketamine, recognized for its anesthetic and analgesic properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C13H12ClN

- Molecular Weight : Approximately 217.69 g/mol

- Chirality : The compound possesses a chiral center, which can influence its pharmacological interactions and efficacy in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It exhibits binding affinity to receptors involved in pain modulation and anesthesia, similar to ketamine but potentially with fewer side effects. Its mechanism of action includes:

- NMDA Receptor Antagonism : Inhibition of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in pain perception and neuroplasticity.

- Dopaminergic Activity : Modulation of dopamine pathways may contribute to its analgesic effects.

Analgesic and Anesthetic Properties

Research indicates that this compound has promising analgesic properties comparable to ketamine. It has been studied for its effectiveness in various pain models, demonstrating a reduction in pain response without the severe side effects often associated with traditional opioids.

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, compounds with similar structures have demonstrated moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis .

Case Study 1: Anesthetic Efficacy

In a controlled study involving animal models, (R)-(4-Chlorophenyl)(phenyl)methanamine was administered to evaluate its anesthetic properties. Results indicated a significant decrease in response to painful stimuli compared to control groups treated with saline. The compound's onset of action was rapid, and recovery times were shorter than those observed with traditional anesthetics.

Case Study 2: Antimicrobial Testing

A series of derivatives synthesized from this compound were tested for their antibacterial efficacy. The results revealed that certain derivatives inhibited bacterial growth effectively, suggesting potential applications in treating infections resistant to conventional antibiotics .

Comparative Analysis of Biological Activity

| Compound | Activity | Target Pathway | Notes |

|---|---|---|---|

| This compound | Analgesic | NMDA Receptor | Similar efficacy to ketamine |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol | Antibacterial | Bacterial cell wall synthesis | Effective against resistant strains |

| 4-(Chlorophenyl)-1,2,3-thiadiazole | Antifungal | Hyphal growth inhibition | Shows promise against Candida |

Eigenschaften

IUPAC Name |

(4-chlorophenyl)-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFODXGEQUOEKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5267-39-0, 28022-43-7 | |

| Record name | 4-Chlorobenzhydrylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005267390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-chlorophenyl)(phenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.